molecular formula C14H18BrN3O2 B15113571 4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B15113571
M. Wt: 340.22 g/mol
InChI Key: WWYQEZPWCXUVGR-UHFFFAOYSA-N
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Description

4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a bromopyridine moiety and a morpholine ring. Compounds like this are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Bromination: Introduction of a bromine atom to the pyridine ring.

    Coupling Reaction: Formation of the pyrrolidine-1-carbonyl group.

    Cyclization: Formation of the morpholine ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or morpholine rings.

    Reduction: Reduction reactions could potentially modify the bromopyridine moiety.

    Substitution: The bromine atom in the pyridine ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, nucleophilic substitution of the bromine atom could yield various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, it could be investigated for its potential as a pharmacophore in drug design.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine
  • 4-(3-Fluoropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Uniqueness

The presence of the bromine atom in 4-(3-Bromopyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine might confer unique reactivity and biological activity compared to its chloro and fluoro analogs.

Properties

Molecular Formula

C14H18BrN3O2

Molecular Weight

340.22 g/mol

IUPAC Name

[4-(3-bromopyridin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C14H18BrN3O2/c15-11-9-16-4-3-12(11)18-7-8-20-13(10-18)14(19)17-5-1-2-6-17/h3-4,9,13H,1-2,5-8,10H2

InChI Key

WWYQEZPWCXUVGR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=NC=C3)Br

Origin of Product

United States

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